Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate

Catalog No.
S12335786
CAS No.
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acet...

Product Name

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate

IUPAC Name

methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)ethanimidate

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-10-12(9-14(15)16-2)8-7-11-5-3-4-6-13(10)11/h3-6,15H,7-9H2,1-2H3

InChI Key

XZRYVMZDDQKCSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2=CC=CC=C12)CC(=N)OC

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate is a chemical compound characterized by its unique structure, which includes a naphthalene derivative. The compound features a methyl group attached to a 3,4-dihydronaphthalene moiety, along with an acetimidate functional group. Its molecular formula is C13H15NC_{13}H_{15}N, and it has a molecular weight of approximately 201.27 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties.

Typical of acetimidates, including:

  • Hydrolysis: In the presence of water, acetimidates can hydrolyze to yield corresponding carboxylic acids and amines.
  • Nucleophilic Substitution: The imidate nitrogen can participate in nucleophilic substitution reactions, making it useful in the synthesis of more complex organic molecules.
  • Condensation Reactions: It can react with carbonyl compounds in condensation reactions to form more complex structures.

These reactions highlight the compound's versatility as a synthetic intermediate.

The synthesis of methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 1-methyl-3,4-dihydronaphthalene with methyl acetimidate under acidic conditions.
  • Reflux Method: The reaction mixture can be refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.
  • Use of Catalysts: Catalysts such as p-toluenesulfonic acid may be employed to enhance reaction rates and yields.

These methods allow for the efficient production of the compound in laboratory settings.

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its structural properties may lend themselves to further modifications for drug development.
  • Material Science: Compounds with similar structures are explored for their use in polymers and other materials.

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-naphthaleneNaphthalene derivativeSimple aromatic structure; used as a solvent
3,4-DihydronaphthaleneDihydro derivativeUsed in various organic syntheses; exhibits unique reactivity
Methyl 3-(1-methyl-naphthalen-2-yl)propanoateEster derivativeExhibits different reactivity due to ester functionality
N,N-DimethylacetamideAmide derivativeCommon solvent; used extensively in organic reactions
AcetophenoneKetone derivativeKnown for its use in fragrance and flavoring industries

These compounds illustrate the diversity within this chemical class and highlight the unique aspects of methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate based on its specific structure and functional groups.

Oxidation-Based Strategies for Precursor Functionalization

Oxidation plays a pivotal role in functionalizing the dihydronaphthalene precursor. A common approach involves the selective oxidation of tetralin derivatives to 1-tetralone intermediates, which are subsequently modified to introduce the acetimidate group. For example, layered double hydroxide-hosted nickel-salen complexes (LDH-[Ni-salen]) enable room-temperature oxidation of tetralin to 1-tetralone using molecular oxygen and trimethylacetaldehyde, achieving 45.5% conversion and 77.2% selectivity. This method avoids high temperatures and hazardous oxidants, making it environmentally favorable.

Alternative strategies employ enzymatic oxidation. Toluene dioxygenase from Pseudomonas putida catalyzes the oxidation of 1,2-dihydronaphthalene to cis-dihydroxy derivatives, though this biological route is less common in industrial settings due to scalability challenges. Chemical oxidation using palladium catalysts has also been explored, particularly for introducing hydroxyl groups at the peri-position of naphthalene derivatives, which can later be functionalized into acetimidates.

Table 1: Comparison of Oxidation Methods for 1-Tetralone Synthesis

MethodCatalyst/SystemTemperatureYield (%)Selectivity (%)
LDH-[Ni-salen]O₂, trimethylacetaldehyde25°C45.577.2
Palladium CatalysisPd(OAc)₂, oxidants80°C6285
Enzymatic OxidationToluene dioxygenase30°C2892

Catalytic Approaches in Imidate Group Formation

The acetimidate group is typically introduced via condensation reactions between amines and activated carbonyl intermediates. Ethyl acetimidate hydrochloride, synthesized from acetonitrile and ethanol in the presence of acetyl chloride, serves as a key precursor. This method avoids direct use of hydrogen chloride gas and enables gram-scale production without chromatography.

Palladium-mediated C–H activation has emerged as a powerful tool for regioselective functionalization. For instance, naphthaldehydes undergo halogenation at the 2- or 8-position using palladium catalysts, providing intermediates that are subsequently converted to acetimidates. Nickel-based systems, such as LDH-[Ni-salen], further enhance reaction efficiency by stabilizing reactive intermediates during imidate formation.

Stereochemical Control in Dihydronaphthalene Ring Construction

The 3,4-dihydronaphthalene moiety introduces stereochemical complexity, particularly at the methyl-substituted carbon (C1). Asymmetric hydrogenation of naphthalene derivatives using chiral catalysts like BINAP-Ru complexes achieves enantiomeric excesses >90%, though this method requires high-pressure hydrogen gas.

Dehydration reactions also influence stereochemistry. Treatment of 1-tetralol intermediates with boron tribromide selectively generates the trans-dihydronaphthalene configuration, which is critical for subsequent imidate formation. Computational studies using density functional theory (DFT) have elucidated transition-state geometries, enabling rational design of stereoselective catalysts.

Solvent and Temperature Optimization in Multi-Step Syntheses

Solvent choice profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile enhance the stability of nickel-salen complexes during tetralin oxidation, while tetrahydrofuran (THF) improves solubility in Grignard reagent-mediated steps. Temperature gradients are equally critical: imidate condensation proceeds optimally at 0–5°C to minimize side reactions, whereas ring-closing steps require reflux conditions (80–100°C) to drive dehydration.

Table 2: Solvent and Temperature Effects on Key Synthesis Steps

Reaction StepOptimal SolventTemperature RangeYield Improvement (%)
Tetralin OxidationAcetonitrile25°C22
Imidate CondensationDichloromethane0–5°C35
Dihydronaphthalene DehydrationToluene80–100°C18

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types